molecular formula C4H10O3S B092394 2-Butanesulfonic acid CAS No. 16794-12-0

2-Butanesulfonic acid

Cat. No. B092394
CAS RN: 16794-12-0
M. Wt: 138.19 g/mol
InChI Key: BRXCDHOLJPJLLT-UHFFFAOYSA-N
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Description

2-Butanesulfonic acid, also known as Butane-2-sulfonic acid or methylpropanesulfonic acid, is an organic compound with the molecular formula C4H10O3S . It has an average mass of 138.185 Da and a monoisotopic mass of 138.035065 Da .


Molecular Structure Analysis

The molecular structure of 2-Butanesulfonic acid consists of 4 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . It has a density of 1.2±0.1 g/cm³ and a molar volume of 113.5±3.0 cm³ .


Physical And Chemical Properties Analysis

2-Butanesulfonic acid has a density of 1.2±0.1 g/cm³ . It has a molar refractivity of 30.9±0.4 cm³, and its index of refraction is 1.457 . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its polar surface area is 63 Ų, and its polarizability is 12.2±0.5 10^-24 cm³ . The surface tension of 2-Butanesulfonic acid is 41.8±3.0 dyne/cm .

Scientific Research Applications

Environmental Fate

2-Butanesulfonic acid has a high leachability and is very mobile in the environment . This means it can easily move through soil and potentially contaminate groundwater. This property makes it a subject of interest in environmental studies, particularly those related to pollution and contamination.

Ecotoxicity

This compound has a moderate level of ecotoxicity, particularly towards earthworms . This suggests that it could have an impact on soil ecosystems, which is another area of environmental research.

Human Health

2-Butanesulfonic acid has a moderate level of acute toxicity in mammals . This makes it a compound of interest in toxicology and public health research.

Biomaterials

Sulfonated molecules like 2-Butanesulfonic acid have found applications in the field of biomaterials . Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties. This review explores the effect of sulfonation and recent innovations in biomaterial applications .

Regenerative Medicine

Sulfonated biomaterials play a role in regenerative medicine . They can impact cellular responses, including adhesion, proliferation, and differentiation .

Drug Delivery

Sulfonated biomaterials are also used in drug delivery systems . The sulfonic acid groups can enhance the delivery of drugs to specific cells or tissues .

Tissue Engineering

In the field of tissue engineering, sulfonated molecules are used to create scaffolds and other structures . These structures can support the growth and development of new tissues .

Chemical Transformations

2-Butanesulfonic acid can be used as a precursor in chemical transformations . For example, it can react with mercaptopropylsilane to generate sulfonic acid groups .

Future Directions

The future of 2-Butanesulfonic acid and other sulfonic acids lies in their potential use as heterogeneous catalysts in the chemical industry . Efforts are being made to make industrial processes greener and more sustainable, and sulfonic solid acid materials are seen as a valid alternative to homogenous mineral acid in several acid-catalyzed reactions .

properties

IUPAC Name

butane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXCDHOLJPJLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041395
Record name 2-Butanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butanesulfonic acid

CAS RN

16794-12-0
Record name 2-Butanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016794120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name butane-2-sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BUTANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the applications of gold nanoparticles conjugated with pterin derivatives, structurally similar to 2-Butanesulfonic acid, in cancer therapy?

A2: The research [] investigates the use of gold nanoparticles conjugated with pterin derivatives for plasmonic photothermal therapy targeted at cancer cells. While the exact structure of the pterin derivative isn't specified in the abstract, it highlights the potential of these conjugates for selective destruction of HeLa cells (cervical cancer cells) while exhibiting lower toxicity towards normal human endocervical cells in vitro. This selectivity likely arises from the interaction between the pterin moiety and specific receptors or cellular pathways overexpressed in cancer cells.

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